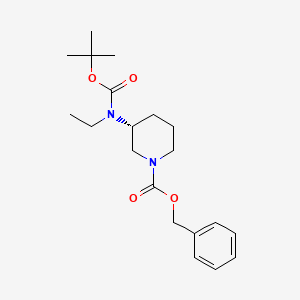

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine

Description

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine is a chiral piperidine derivative featuring dual protecting groups: a carbobenzyloxy (Cbz) group at the nitrogen atom of the piperidine ring and a tert-butoxycarbonyl (Boc)-protected ethylamino moiety at the 3-position. Its stereochemistry (R-configuration) and functionalization make it a valuable intermediate in medicinal chemistry and peptide synthesis. Key properties include:

- Molecular Formula: C₂₁H₃₁N₃O₄ (estimated based on structural analogs in and ).

- Protection Strategy: The Cbz group (acid-labile) and Boc group (base-labile) enable orthogonal deprotection, facilitating sequential modifications .

- Applications: Primarily used in the synthesis of opioid antagonists, peptide analogs, and bioactive heterocycles due to its stability under diverse reaction conditions .

Properties

Molecular Formula |

C20H30N2O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

benzyl (3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O4/c1-5-22(19(24)26-20(2,3)4)17-12-9-13-21(14-17)18(23)25-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3/t17-/m1/s1 |

InChI Key |

HRHMSDDFRMSSCB-QGZVFWFLSA-N |

Isomeric SMILES |

CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Canonical SMILES |

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine is characterized by the presence of a piperidine ring with a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) protected amino group. The synthesis typically involves the protection of amino groups to enhance stability and facilitate further reactions. The following steps outline the general synthetic route:

- Starting Material : The synthesis begins with (R)-3-amino-1-piperidine.

- Protection of Amino Groups : The amino groups are protected using Boc anhydride and Cbz chloride under basic conditions.

- Purification : The final product is purified using standard techniques such as recrystallization or column chromatography.

This compound can be synthesized efficiently, yielding high enantiomeric purity, which is crucial for its applications in drug development .

Medicinal Chemistry Applications

Drug Development : this compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing drugs targeting the central nervous system, where piperidine derivatives are known to exhibit significant activity .

Antiviral Properties : Recent studies have indicated that piperidine derivatives, including this compound, may exhibit antiviral activity. For instance, certain derivatives have shown the ability to inhibit the main protease of SARS-CoV-2, suggesting potential for optimization as antiviral agents .

Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact selectively with various molecular targets, making it a candidate for developing inhibitors against specific enzymes involved in disease processes .

Biological Studies

Research has highlighted the biological significance of this compound:

- Antibacterial Activity : Compounds bearing piperidine moieties have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that derivatives of this compound could be further explored for their therapeutic potential against bacterial infections .

- Anticancer Potential : Some studies have evaluated the anticancer properties of piperidine derivatives. For example, compounds derived from similar structures have shown efficacy against cancer cell lines, indicating that this compound could be a valuable scaffold for developing new anticancer agents .

Industrial Applications

In addition to its research applications, this compound has industrial relevance:

- Fine Chemicals Production : This compound is utilized in producing fine chemicals and agrochemicals due to its versatility as an intermediate in organic synthesis .

- Optimization for Large Scale Production : In industrial settings, the production process is optimized for maximum yield and purity, employing automated systems for efficient handling of chemicals.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine and its analogs:

Key Observations :

- Substituent Position: Compounds with substituents at C4 (e.g., 1-Boc-4-(aminomethyl)piperidine) lack the ethyl-Boc moiety at C3, simplifying synthesis but limiting orthogonal protection strategies .

- Functional Groups: The carboxylic acid in 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid introduces polarity, affecting solubility and bioactivity .

Deprotection Efficiency :

- Boc Group: Removed with TFA (20–50% in DCM), while Cbz requires hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) .

- Orthogonal Protection : The dual protection in the target compound allows sequential modifications, unlike analogs with single protecting groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine, and how can yield be improved?

- Methodological Answer : The synthesis involves sequential protection/deprotection steps. A validated route includes:

- Cbz protection of the primary amine,

- Reduction of ester groups with NaBH₄,

- Activation of hydroxyl groups via methanesulfonate formation,

- Cyclization with benzylamine to form the piperidine scaffold,

- Boc reprotection after Cbz deprotection, and

- Final hydrogenolysis with Pd/C and hydrolysis with SOCl₂.

Total yield is 37.7% . To optimize yield, consider adjusting reaction times (e.g., extending lithiation steps at -78°C) or using catalytic additives to reduce side reactions.

Q. Which analytical techniques are critical for characterizing purity and stereochemistry?

- Methodological Answer : Key techniques include:

-

HPLC-MS for purity assessment,

-

NMR (¹H, ¹³C) to confirm regiochemistry and detect impurities,

-

Chiral chromatography or polarimetry to verify enantiomeric excess (e.g., resolving (R)- vs. (S)-configurations),

-

IR spectroscopy to monitor functional groups (e.g., Cbz/Boc carbonyl stretches at ~1700 cm⁻¹) .

Table 1: Physicochemical Properties

Property Value/Description Source Molecular Weight 432.50 g/mol Boiling Point Not reported (decomposes on heating) TPSA (Topological PSA) ~75 Ų Enantiomeric Excess 87:13 (pro-S vs. pro-R selectivity)

Advanced Research Questions

Q. How can enantioselectivity challenges in deprotonation steps be addressed?

- Methodological Answer : Asymmetric deprotonation using chiral bases (e.g., sec-BuLi/(-)-sparteine complex) achieves moderate enantioselectivity (er = 87:13) for the pro-S hydrogen. Computational studies suggest that thermodynamic control favors the less acidic α-hydrogen. To enhance selectivity:

- Use sterically hindered bases to reduce competing pathways,

- Optimize temperature (-78°C minimizes side reactions),

- Employ chiral auxiliaries (e.g., tosyloxy groups) to preorganize the substrate .

Q. How do computational models like MOR-MPC improve reaction efficiency?

- Methodological Answer : Model Order Reduction-Model Predictive Control (MOR-MPC) accelerates multi-step synthesis by 500× while maintaining <0.1% error. Applications include:

- Simulating Michael addition kinetics (e.g., piperidine + ethyl acrylate),

- Predicting solvent effects (e.g., water content in THF),

- Optimizing reaction parameters (temperature, stoichiometry) via real-time feedback .

Q. How to resolve discrepancies between computational predictions and experimental outcomes in reaction mechanisms?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT calculations) against experimental kinetics (e.g., activation energy for deprotonation).

- Step 2 : Identify overlooked variables (e.g., solvent polarity, trace impurities) using sensitivity analysis.

- Step 3 : Cross-reference with isotopic labeling or kinetic isotope effects (KIEs) to confirm mechanistic pathways .

Experimental Design Frameworks

Q. How to structure research questions using the PICO framework?

- Methodological Answer :

- Population (P) : Target molecule (e.g., this compound).

- Intervention (I) : Experimental variable (e.g., chiral base, reaction temperature).

- Comparison (C) : Alternative methods (e.g., racemic vs. asymmetric synthesis).

- Outcome (O) : Measurable metrics (yield, enantiomeric excess).

Example: "Does using (-)-sparteine (I) improve enantioselectivity (O) compared to achiral bases (C) in the deprotonation of Boc-piperidine (P)?" .

Data Contradiction Analysis

Q. How to address inconsistencies in reported yields for multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.